Fmoc-L-2-Fluoro-4-chlorophe

Description

Context of Unnatural Amino Acids in Chemical Biology Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically encoded protein building blocks. nih.govbitesizebio.com Their synthesis and incorporation into proteins have become a cornerstone of chemical biology, protein engineering, and drug discovery. nih.goveuropa.eu By introducing UAAs, researchers can expand the functional capabilities of natural proteins, creating biocatalysts with enhanced stability and activity. nih.gov

The applications for UAAs are diverse, including the development of antibody-drug conjugates, the creation of probes to study protein conformation, and the investigation of structure-activity relationships. nih.gov These non-canonical amino acids can possess modified side chains or unique functional groups that introduce novel chemical and structural properties into a peptide, such as resistance to enzymatic degradation. nih.gov The ability to genetically encode UAAs with specific chemical reactivities allows for the precise, site-specific modification of proteins, a powerful tool for generating next-generation protein therapeutics. nih.gov

Significance of Fmoc-Protected Amino Acids in Peptide Synthesis Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for the alpha-amino group of amino acids used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.de Developed in 1970, Fmoc chemistry has become a widely adopted method for synthesizing peptides due to its use of milder reaction conditions compared to the older t-butyloxycarbonyl (Boc) approach. altabioscience.comactivotec.com

In Fmoc-based SPPS, the protecting group prevents the amino acid's amine from reacting uncontrollably during the formation of peptide bonds. peptide.com The Fmoc group is stable during the coupling reaction but can be easily and cleanly removed using a mild base, typically piperidine (B6355638), without affecting other parts of the peptide chain or the solid support it is being built upon. activotec.com This orthogonality, combined with the wide availability of high-purity Fmoc-amino acids and its suitability for automated synthesis, has made it the method of choice for academic and industrial researchers alike. altabioscience.com

Overview of Halogenated Phenylalanine Derivatives in Bioactive Peptide Design

Halogenation, the process of incorporating halogen atoms like fluorine and chlorine into a molecule, is a powerful strategy for optimizing the properties of bioactive compounds, including peptides. nih.gov More than a third of drugs in clinical trials are halogenated, highlighting the effectiveness of this approach. nih.gov

In peptide design, substituting standard amino acids like phenylalanine with halogenated derivatives can lead to significant improvements in performance. For instance, replacing phenylalanine with a halogenated analog has been shown to increase the antibacterial and anti-biofilm activity of peptides, while also enhancing their stability against degradation by proteases by a factor of 10 to 100. nih.govfrontiersin.org

The introduction of fluorine, in particular, can alter the electrostatic properties and conformational structure of peptides, influencing their pharmacological characteristics. nih.gov Halogenation of phenylalanine has also been used as a tool in amyloid research to modulate hydrophobic and aromatic interactions, which are key driving forces in the self-assembly and aggregation processes of amyloidogenic peptides. researchgate.netfu-berlin.de The specific position and type of halogen can have distinct effects; for example, an o-fluorine substitution in one peptide maintained its activity against E. coli but eliminated it against other bacteria. frontiersin.org

Research Landscape and Emerging Directions for Fmoc-L-2-Fluoro-4-chlorophenylalanine

Fmoc-L-2-Fluoro-4-chlorophenylalanine is a specialized building block for SPPS that allows for the introduction of a doubly halogenated phenylalanine into a peptide sequence. chemimpex.comaralezbio-store.com While extensive research on this specific di-substituted compound is still emerging, its utility can be inferred from studies on its components and related molecules. The D-enantiomer, Fmoc-D-2-chloro-4-fluoro-phenylalanine, is noted for its use in designing peptide-based therapeutics where the introduction of fluorine can significantly improve pharmacokinetic properties like stability and binding affinity. chemimpex.com

The research directions for Fmoc-L-2-Fluoro-4-chlorophenylalanine are guided by the known impacts of its unique halogenation pattern.

Modulating Bioactivity: The presence of both fluoro and chloro substituents offers a distinct electronic and steric profile compared to singly halogenated or non-halogenated phenylalanine. Research is likely to explore how this specific substitution pattern affects the binding affinity and efficacy of peptides designed as inhibitors or modulators of biological targets like enzymes or receptors. chemimpex.comnih.gov

Enhancing Stability: Halogenation is a proven method to increase peptide resistance to proteolytic degradation. nih.govfrontiersin.org Future studies will likely quantify the stability enhancement conferred by the 2-fluoro-4-chloro substitution pattern, which is critical for developing longer-lasting peptide therapeutics.

Controlling Self-Assembly: The position of halogens on the phenylalanine ring influences hydrophobic and aromatic interactions, which control how peptides self-assemble into larger structures like fibrils or hydrogels. researchgate.netreading.ac.ukpolimi.it Research may focus on using Fmoc-L-2-Fluoro-4-chlorophenylalanine to design novel biomaterials with precisely controlled aggregation kinetics and morphologies. fu-berlin.de

The combination of the established Fmoc synthesis methodology with the unique properties of a di-halogenated phenylalanine makes this compound a promising tool for medicinal chemists and materials scientists.

Data Tables

Table 1: Properties of Fmoc-L-2-Fluoro-4-chlorophenylalanine

| Property | Value/Description |

|---|---|

| Full Chemical Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-2-fluorophenyl)propanoic acid |

| CAS Number | 197546-17-7 |

| Molecular Formula | C24H19ClFNO4 |

| Molecular Weight | 455.87 g/mol |

| Amino Acid Family | Phenylalanine aralezbio-store.com |

| Functional Groups | Di-substituted aralezbio-store.com |

| Backbone | L-amino acid analog aralezbio-store.com |

| Primary Application | Building block in solid-phase peptide synthesis (SPPS) chemimpex.com |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Fmoc-L-2-Fluoro-4-chlorophenylalanine | Fmoc-4-chloro-2-fluoro-L-phenylalanine |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| L-4-chlorophenylalanine | 4-ClPhe |

| L-3-chlorophenylalanine | 3-ClPhe |

| L-4-fluorophenylalanine | Fpa |

| L-3,4-dichlorophenylalanine | Cl2Phe |

| L-4-trifluoromethylphenylalanine | 4-CF3Phe |

| Fmoc-D-2-chloro-4-fluoro-phenylalanine |

Structure

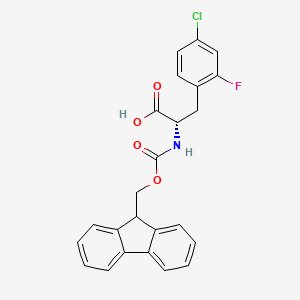

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of Fmoc L 2 Fluoro 4 Chlorophenylalanine and Its Derivatives

Stereoselective Synthesis of the L-Configuration

The precise control of stereochemistry to obtain the desired L-configuration of 2-Fluoro-4-chlorophenylalanine is paramount for its application in biologically active peptides. Several strategies are employed to achieve high enantiomeric purity.

One prominent method involves the asymmetric hydrogenation of α-amido cinnamic acid derivatives. This approach utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, to direct the hydrogenation process towards the L-enantiomer with high selectivity.

Another powerful technique is the Erlenmeyer-Plöchl reaction (azalactone synthesis) followed by resolution. In this method, 4-chloro-2-fluorobenzaldehyde (B1630973) is condensed with acetylglycine to form an azalactone. Subsequent hydrolysis and reduction yield the racemic amino acid. The resolution of this racemate is then critical. Enzymatic resolution is a highly effective method, where enzymes such as proteases can selectively hydrolyze the N-acetyl group or an ester of the L-enantiomer, allowing for the separation of the two forms. For instance, proteases from Bacillus species have been used to selectively hydrolyze the L-enantiomer of racemic N-acetyl esters, leaving the D-enantiomer untouched, which can then be separated.

Deracemization techniques using whole-cell biocatalysts are also gaining traction. These methods can convert a racemic mixture entirely into the desired enantiomer. For example, Escherichia coli cells expressing both a D-amino acid dehydrogenase and a branched-chain amino acid aminotransferase can be used to convert the D-form of a halogenated phenylalanine into its corresponding α-keto acid, which is then re-aminated to the L-form, achieving high optical yields for the L-enantiomer. researchgate.net

The use of chiral auxiliaries provides another robust route. A chiral auxiliary, such as one derived from camphor (B46023) or a sugar, is attached to a glycine (B1666218) or alanine (B10760859) synthon. The auxiliary then directs the stereochemical outcome of subsequent alkylation or coupling reactions, including Negishi cross-coupling reactions with the appropriate aryl halide, before being cleaved to yield the enantiomerically pure L-amino acid. nih.gov

| Method | Key Features | Typical Outcome |

| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (e.g., Rh, Ru) with chiral ligands. | Direct formation of the L-enantiomer with high enantiomeric excess (ee). |

| Enzymatic Resolution | Employs enzymes (e.g., proteases, lipases) to selectively react with one enantiomer of a racemic mixture. | High enantiopurity (>99% ee) for the separated L-enantiomer. |

| Whole-Cell Deracemization | Uses engineered microorganisms (e.g., E. coli) to convert the unwanted D-enantiomer into the desired L-enantiomer. | High optical yield for the L-enantiomer from a racemic starting material. researchgate.net |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. | Predictable and high stereochemical control, leading to high enantiopurity. nih.gov |

Regioselective Halogenation Approaches for the Phenylalanine Moiety

Achieving the specific 2-fluoro, 4-chloro substitution pattern on the phenylalanine ring requires precise control over the halogenation reactions. The electronic properties of the benzene (B151609) ring and the directing effects of existing substituents are key considerations.

Direct electrophilic halogenation is a common strategy. For the synthesis of fluorinated derivatives, reagents like Selectfluor® are used. The regioselectivity of this reaction can be controlled by the presence of directing groups on the aromatic ring or through the use of specific catalysts. nih.gov For chlorination, reagents such as N-chlorosuccinimide (NCS) or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine can be employed, with the latter being a highly active reagent that can chlorinate electron-deficient systems. tcichemicals.com

A multi-step approach often provides better control. This typically starts with a pre-functionalized benzene derivative where the desired substitution pattern is already established, for example, 1-bromo-4-chloro-2-fluorobenzene. This aryl halide can then be used in a cross-coupling reaction, such as a Palladium-catalyzed Negishi cross-coupling , with a protected, chiral zinc homoenolate of alanine. nih.gov This method builds the amino acid side chain onto the pre-halogenated aromatic ring, ensuring perfect regiochemistry.

Another strategy involves directed ortho-metalation (DoM) . Starting from a compound like fluorobenzene, a directing group can facilitate the removal of a proton at the ortho position by a strong base. The resulting aryl anion can then be quenched with an electrophilic chlorine source to install the chloro group at the 2-position. Subsequent functionalization at the para-position and elaboration of the alanine side chain would complete the synthesis.

The choice of halogenating agent and reaction conditions is critical for regioselectivity. For instance, the reactivity of anomeric amides as halogenating agents allows for the halogenation of heteroaromatic rings where the most electron-rich carbon reacts, a predictability that can sometimes be guided by NMR chemical shifts. tcichemicals.com

Introduction and Stability of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids, including Fmoc-L-2-Fluoro-4-chlorophenylalanine.

The Fmoc group is typically introduced by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic aqueous conditions (Schotten-Baumann reaction). The reaction is generally high-yielding and clean.

The key feature of the Fmoc group is its stability to acidic conditions while being labile to bases. This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains. The deprotection (cleavage) of the Fmoc group is most commonly achieved by treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The mechanism involves a β-elimination reaction, which is rapid and efficient at room temperature. nih.gov

The stability of the Fmoc group on the halogenated phenylalanine derivative is generally robust under standard coupling conditions used in SPPS. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring does not significantly impact the stability or the cleavage kinetics of the N-terminal Fmoc group under standard basic conditions. The Fmoc group remains stable during the coupling of the carboxylic acid moiety to the growing peptide chain, which is typically mediated by carbodiimide (B86325) or phosphonium (B103445)/uronium-based reagents like HBTU. nih.gov

Advanced Synthetic Routes and Strategies for Improved Yield and Purity

To meet the demands for high-purity Fmoc-L-2-Fluoro-4-chlorophenylalanine and its derivatives for pharmaceutical applications, several advanced synthetic strategies have been developed. These methods aim to improve reaction efficiency, yield, purity, and environmental footprint.

Chemoenzymatic Synthesis

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and highly stereoselective routes. Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that can catalyze the addition of ammonia to the double bond of cinnamic acid derivatives to form phenylalanine. researchgate.net Engineered PAL enzymes can be used to produce L-arylalanines from corresponding acrylic acids, offering a direct and enantioselective route. researchgate.net

Another powerful chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of the amino acid or a precursor. For example, a racemic ester of 2-Fluoro-4-chlorophenylalanine can be subjected to hydrolysis by a lipase (B570770) or protease. These enzymes exhibit high enantioselectivity, hydrolyzing only the L-ester to the corresponding L-acid, which can then be easily separated from the unreacted D-ester.

The concept of deracemization, as mentioned earlier, is a highly advanced chemoenzymatic process. A combination of an L-amino acid oxidase (which selectively oxidizes the L-enantiomer) and a non-selective reducing agent can convert a racemic mixture into the pure D-amino acid. semanticscholar.org Conversely, systems using a D-amino acid oxidase or dehydrogenase can be designed to produce the pure L-enantiomer. researchgate.net

| Enzyme Class | Application in Synthesis | Advantage |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric addition of ammonia to a cinnamic acid precursor. researchgate.net | Direct, highly enantioselective route to the L-amino acid. |

| Lipases/Proteases | Kinetic resolution of racemic esters or N-acetyl derivatives. | High enantiopurity of the resulting amino acid. |

| Oxidases/Dehydrogenases | Deracemization of racemic amino acids. researchgate.netsemanticscholar.org | Theoretical 100% yield of the desired enantiomer from a racemate. |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. For the synthesis of fluorinated amino acids, organocatalytic methods can be applied to key bond-forming steps.

Enantioselective fluorination can be achieved using an electrophilic fluorine source (like NFSI or Selectfluor®) in the presence of a chiral organocatalyst. chimia.ch For instance, chiral thiourea (B124793) or cinchona alkaloid derivatives can catalyze the fluorination of β-keto esters or other pronucleophiles, establishing a chiral center that can be elaborated into the final amino acid. chimia.chmdpi.com

Furthermore, chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff base esters. Under basic conditions, the catalyst complexes with the enolate of the glycine derivative, and a chiral environment is created by the catalyst, directing the alkylation by a substituted benzyl (B1604629) halide to stereoselectively form the desired L-amino acid precursor.

| Organocatalyst Type | Reaction Catalyzed | Key Feature |

| Chiral Thioureas | Asymmetric Michael additions or fluorinations. chimia.ch | Activates electrophiles through hydrogen bonding. |

| Cinchona Alkaloids | Asymmetric fluorinations, Michael additions, Robinson annulations. mdpi.com | Bifunctional catalysts often providing high yield and enantioselectivity. |

| Proline Derivatives | Asymmetric aldol (B89426) or Mannich reactions. chimia.ch | Forms a nucleophilic enamine intermediate. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized many areas of organic chemistry, including peptide synthesis, by dramatically reducing reaction times and often improving yields and purity. nih.govcreative-peptides.com The application of microwave energy allows for rapid and uniform heating of the reaction mixture, accelerating both the coupling of Fmoc-amino acids and the Fmoc-deprotection steps in SPPS. nih.govcreative-peptides.com

Coupling reactions that might take 30-60 minutes under conventional conditions can often be completed in 3-5 minutes with microwave irradiation. nih.gov Similarly, Fmoc deprotection can be reduced from 15-20 minutes to as little as 3 minutes. nih.gov This rapid cycling minimizes the exposure of the growing peptide chain to harsh conditions, which can reduce side reactions such as racemization and aspartimide formation. nih.gov

Recent advancements include microwave-assisted synthesis in aqueous media, which aligns with the principles of green chemistry by reducing the reliance on organic solvents like DMF. rsc.orgresearchgate.net These methods have been successfully applied to the synthesis of difficult peptide sequences, demonstrating the robustness and efficiency of the technology. nih.govresearchgate.net

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Coupling Time | 30 - 60+ minutes | 3 - 5 minutes nih.gov |

| Deprotection Time | 15 - 20 minutes | ~3 minutes nih.gov |

| Side Reactions | Higher potential for racemization, etc. | Minimized due to shorter reaction times. nih.gov |

| Solvent Use | High (e.g., DMF, NMP) | Can be reduced, with aqueous options available. creative-peptides.comrsc.org |

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of peptides and their constituent amino acids, offering significant advantages over traditional batch methods. chimia.chnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, the ability to safely handle reactive intermediates, and the potential for automation and high-throughput synthesis. chimia.chfu-berlin.de While specific literature detailing the flow synthesis of Fmoc-L-2-Fluoro-4-chlorophenylalanine is not abundant, the principles established for flow-based solid-phase peptide synthesis (SPPS) and the synthesis of other fluorinated amino acids are directly applicable. fu-berlin.depentelutelabmit.com

Modern flow-based peptide synthesizers can dramatically reduce the time required for amino acid incorporation. pentelutelabmit.commdpi.com A typical automated flow platform for Fmoc-SPPS involves passing streams of reagents and solvents through a column packed with a solid support (resin). nih.gov The system allows for rapid reagent exchange and efficient washing, minimizing reaction times. For example, Fmoc deprotection, which can take 4-6 minutes in batch processes, can be completed in under 20 seconds at elevated temperatures (e.g., 60°C) in a flow system. nih.gov Similarly, amide bond formation can be achieved in less than 10 seconds under these conditions. nih.gov

The application of this technology to synthesize a peptide containing Fmoc-L-2-Fluoro-4-chlorophenylalanine would involve the following automated cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by flowing a solution of a base, typically piperidine in DMF. pentelutelabmit.comfigshare.com

Washing: The resin is washed with a solvent like DMF to remove the piperidine and by-products. pentelutelabmit.com

Coupling: A solution containing the pre-activated Fmoc-L-2-Fluoro-4-chlorophenylalanine, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) is passed through the resin to form the new peptide bond. nih.govfigshare.com

Final Wash: The resin is washed again to remove excess reagents, preparing it for the next cycle. figshare.com

In-line monitoring, often using UV detectors to track the release of the Fmoc chromophore during deprotection, allows for real-time analysis of reaction efficiency. chimia.ch This data can be used in machine learning models to predict and optimize synthesis outcomes, especially for complex sequences prone to aggregation. chimia.ch

| Step | Reagent/Process | Typical Flow Conditions | Purpose | Reference |

| Fmoc Deprotection | 20% Piperidine in DMF | 60°C, < 1 min | Removal of the N-terminal Fmoc protecting group from the peptide chain. | nih.govpentelutelabmit.com |

| Coupling | Fmoc-L-2-Fluoro-4-chlorophenylalanine, HATU, DIPEA in DMF | 60°C, < 2 min | Formation of the amide bond between the amino acid and the peptide chain. | nih.govpentelutelabmit.com |

| Washing | DMF | High flow rate (e.g., 10 mL/min) | Removal of excess reagents and by-products after deprotection and coupling steps. | nih.gov |

| Monitoring | In-line UV-Vis Spectrophotometry | Continuous | Real-time tracking of Fmoc group removal to assess reaction completion and efficiency. | chimia.ch |

Synthetic Precursors and Intermediate Derivatization Strategies

The synthesis of the Fmoc-L-2-Fluoro-4-chlorophenylalanine building block itself relies on the availability of suitable halogenated precursors and strategic derivatization. The core of the molecule is the 2-fluoro-4-chlorophenyl side chain, which is typically introduced via a precursor like 2-fluoro-4-chlorobenzaldehyde or a corresponding benzyl halide.

A common and versatile method for synthesizing α-amino acids is the Erlenmeyer-Plöchl synthesis of azlactones. nih.gov This can be adapted for the target compound:

Azlactone Formation: The synthesis would begin by reacting 2-fluoro-4-chlorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate. This condensation reaction forms the corresponding azalactone intermediate. nih.gov

Ring Opening and Reduction: The azalactone ring is then opened and the double bond reduced to yield the racemic N-acetyl-2-fluoro-4-chlorophenylalanine. A common method for this step is using red phosphorus and hydroiodic acid (HI). nih.gov

Enantiomeric Resolution: Since the above method produces a racemic mixture, an enzymatic resolution step or asymmetric synthesis is required to isolate the desired L-enantiomer.

Fmoc Protection: The final step involves removing the acetyl group and protecting the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the free amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. nih.gov

An alternative strategy involves the asymmetric alkylation of a chiral glycine equivalent. For example, a chiral auxiliary, such as one derived from camphor or a Schöllkopf reagent, can be alkylated with 2-fluoro-4-chlorobenzyl bromide. nih.gov Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched L-amino acid, which is then Fmoc-protected. nih.gov

Intermediate derivatization primarily involves the use of protecting groups. The Fmoc group is chosen for its stability under coupling conditions and its lability to mild bases (piperidine), making it ideal for SPPS. pentelutelabmit.com The carboxylic acid is often protected as a methyl or ethyl ester during early synthetic stages and is saponified before the final Fmoc protection step.

| Precursor | Synthetic Intermediate | Key Transformation | Purpose | Reference |

| 2-Fluoro-4-chlorobenzaldehyde | 4-(2-Fluoro-4-chlorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) | Erlenmeyer-Plöchl reaction with N-acetylglycine | Formation of the core amino acid backbone. | nih.gov |

| 2-Fluoro-4-chlorobenzyl bromide | Alkylated chiral glycine equivalent | Asymmetric alkylation | Stereoselective introduction of the side chain to create the L-enantiomer. | nih.gov |

| L-2-Fluoro-4-chlorophenylalanine | Fmoc-L-2-Fluoro-4-chlorophenylalanine | Reaction with Fmoc-OSu or Fmoc-Cl | Protection of the α-amino group for use in Fmoc-based peptide synthesis. | nih.gov |

Integration of Fmoc L 2 Fluoro 4 Chlorophenylalanine into Peptide and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is the predominant method for the synthesis of peptides, including those containing modified amino acids like Fmoc-L-2-Fluoro-4-chlorophenylalanine. chemimpex.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS. nih.goviris-biotech.de

The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, typically using a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). iris-biotech.de

Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid (in this case, Fmoc-L-2-Fluoro-4-chlorophenylalanine) is activated to form a reactive species that readily forms a peptide bond with the newly liberated N-terminal amine of the growing peptide chain. tcichemicals.com

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and by-products before the next cycle of deprotection begins.

This iterative process is repeated until the desired peptide sequence is assembled.

The efficiency of the coupling step is critical for the successful synthesis of high-purity peptides. For sterically hindered or electronically modified amino acids like Fmoc-L-2-Fluoro-4-chlorophenylalanine, optimization of coupling conditions is often necessary to achieve high yields and minimize side reactions.

Several classes of coupling reagents are available for SPPS, each with its own mechanism of action and suitability for different amino acid couplings. Common categories include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

| Coupling Reagent Class | Examples | Activator/Base Often Used |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma, HOBt |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | DIPEA, NMM |

Data sourced from multiple research articles and chemical supplier information.

For challenging couplings, such as the incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine, a combination of a coupling reagent and an additive is typically employed. The choice of reagents can be influenced by factors such as the potential for racemization and the steric hindrance of the amino acid. For instance, the use of aminium/uronium salt reagents like HBTU or HATU in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is a common strategy to promote efficient amide bond formation. publish.csiro.au The reaction is typically carried out in a solvent like DMF. publish.csiro.au

A key principle in complex peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de The most widely used orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.de

In this strategy:

The Fmoc group serves as the temporary Nα-amino protecting group and is removed at each step of peptide chain elongation by treatment with a mild base, typically 20% piperidine in DMF. iris-biotech.desigmaaldrich.com

Tert-butyl (tBu)-based groups are used for the semi-permanent protection of reactive amino acid side chains (e.g., Lys, Asp, Glu, Ser, Thr, Tyr). iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. iris-biotech.desigmaaldrich.com

Fmoc-L-2-Fluoro-4-chlorophenylalanine itself does not have a reactive side chain requiring protection. Therefore, its integration into a peptide sequence using the Fmoc/tBu strategy is straightforward and compatible with the standard protocols. The Fmoc group on the phenylalanine derivative is removed with piperidine, and the final peptide containing the 2-fluoro-4-chlorophenylalanine residue is cleaved from the resin along with the removal of any tBu side-chain protecting groups using a TFA-based cleavage cocktail. sigmaaldrich.com

| Protecting Group | Function | Deprotection Condition | Orthogonality to Fmoc |

| Fmoc | Temporary Nα-amino protection | 20% Piperidine in DMF | - |

| tBu | Side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) | ~95% Trifluoroacetic Acid (TFA) | Yes |

| Boc | Side-chain protection (e.g., for Lys, Trp) | ~95% Trifluoroacetic Acid (TFA) | Yes |

| Trt | Side-chain protection (e.g., for Asn, Gln, His) | ~95% Trifluoroacetic Acid (TFA) | Yes |

| Pbf | Side-chain protection (for Arg) | ~95% Trifluoroacetic Acid (TFA) | Yes |

| Dde/ivDde | Side-chain protection (e.g., for Lys) for on-resin modification | 2% Hydrazine in DMF | Yes |

This table summarizes common protecting groups used in Fmoc/tBu SPPS. iris-biotech.desigmaaldrich.com

The choice of solid support, or resin, is another critical parameter in SPPS. The resin's properties, including its composition and the type of linker molecule, dictate the conditions required for peptide cleavage and determine the C-terminal functionality of the final peptide (e.g., acid or amide). merckmillipore.comsigmaaldrich.com

For the synthesis of peptide acids using Fmoc chemistry, resins with benzyl (B1604629) alcohol-type linkers are commonly employed. sigmaaldrich.com

| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Functionality |

| Wang Resin | 4-(Hydroxymethyl)phenoxymethyl (HMP) | 95% TFA | Acid |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-based | 1% TFA in DCM or Acetic Acid/TFE/DCM | Acid (fully protected) |

| Rink Amide Resin | Rink Amide | 95% TFA | Amide |

Data compiled from chemical supplier catalogs and synthesis protocols. sigmaaldrich.comsigmaaldrich.com

Wang resin is a popular choice for the routine synthesis of peptide acids. peptide.com The first amino acid, Fmoc-L-2-Fluoro-4-chlorophenylalanine, would be esterified to the resin, and upon completion of the synthesis, the peptide is cleaved from the resin using a high concentration of TFA, which also removes the side-chain protecting groups. sigmaaldrich.commerckmillipore.com

2-Chlorotrityl chloride (2-CTC) resin is particularly advantageous for preparing protected peptide fragments or for peptides containing residues prone to side reactions like diketopiperazine formation. sigmaaldrich.comsigmaaldrich.com The extreme acid lability of the linker allows for cleavage under very mild conditions (e.g., 1% TFA in dichloromethane), leaving the tBu-based side-chain protecting groups intact. sigmaaldrich.com This is also beneficial for sterically hindered amino acids as the loading does not require carboxyl group activation, thus preventing racemization. sigmaaldrich.com

For the synthesis of peptide amides, a resin such as Rink Amide resin would be utilized. sigmaaldrich.com The cleavage from this type of resin with TFA directly yields the C-terminal peptide amide.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-L-2-Fluoro-4-chlorophenylalanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis involves Fmoc-based SPPS using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as coupling agents in DMF (dimethylformamide). The Fmoc group is removed using 20% piperidine in DMF. The 2-fluoro and 4-chloro substituents require careful control of reaction time (1–2 hours) to avoid side reactions. Post-synthesis, the resin is cleaved with TFA (trifluoroacetic acid) cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) .

Q. How should researchers purify Fmoc-L-2-Fluoro-4-chlorophenylalanine after synthesis?

- Methodological Answer : Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is applied (5% B to 95% B over 30 minutes). Lyophilization yields the pure compound (>95% purity). Confirm solubility in DMF or DMSO for downstream applications .

Q. What analytical techniques confirm the identity and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Verify substituent positions (2-fluoro: δ ~ -115 ppm in 19F NMR; 4-chloro: aromatic protons at δ 7.2–7.4 ppm).

- LC-MS : Confirm molecular weight (M+H+ = 422.0 Da) and isotopic pattern matching chlorine/fluorine.

- Elemental Analysis : Validate C, H, N, Cl, F percentages (±0.4% theoretical) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of 2-fluoro and 4-chloro substituents influence peptide backbone conformation?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze helical or β-sheet propensity in model peptides. Compare with unmodified phenylalanine-containing peptides. Molecular dynamics (MD) simulations (e.g., AMBER force field) can predict steric and electronic effects on dihedral angles. The 2-fluoro group may restrict side-chain rotation, while 4-chloro enhances hydrophobic packing .

Q. What strategies mitigate racemization during incorporation into acid-sensitive peptide sequences?

- Methodological Answer : Optimize coupling at 4°C using Oxyma Pure/DIC (N,N'-diisopropylcarbodiimide) instead of HBTU to reduce base-induced racemization. Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol gradient). For acid-sensitive sequences, replace TFA cleavage with milder alternatives (e.g., 1% TFA in dichloromethane) .

Q. How to resolve conflicting NMR data between theoretical predictions and observed coupling constants?

- Methodological Answer : Perform 2D NMR (COSY, NOESY) to assign coupling constants (3JHF for fluorine-proton interactions) and confirm spatial proximity. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model electronic environments. Discrepancies may arise from solvent polarity or crystal packing effects .

Q. What are optimal storage conditions to maintain stability for long-term studies?

- Methodological Answer : Store at -20°C under argon in amber vials with desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when stored properly. Monitor via HPLC for degradation products (e.g., free phenylalanine) .

Q. How to design control experiments when observing unexpected bioactivity in modified peptides?

- Methodological Answer :

- Alanine Scanning : Replace Fmoc-L-2-Fluoro-4-chlorophenylalanine with alanine to isolate substituent effects.

- Isosteric Analogs : Compare with Fmoc-L-4-chlorophenylalanine (no fluorine) or Fmoc-L-2-fluorophenylalanine (no chlorine).

- Fluorescence Quenching Assays : Use Trp-containing peptides to assess Förster resonance energy transfer (FRET) changes due to halogen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.